molecular formula C24H29NO4 B2760277 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid CAS No. 2157980-58-8

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid

Cat. No.: B2760277
CAS No.: 2157980-58-8
M. Wt: 395.499
InChI Key: QVCLBNCSMJHLQS-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the β-amino position. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound contains an octanoic acid backbone (8-carbon chain) with a methyl branch at the β-carbon, distinguishing it from simpler Fmoc-protected β-amino acids.

The methyl branch at the β-carbon introduces steric hindrance, which may influence peptide backbone conformation, solubility, and intermolecular interactions. Such modifications are often explored to modulate biological activity or physicochemical properties in drug design .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-4-9-14-24(2,15-22(26)27)25-23(28)29-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCLBNCSMJHLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2157980-58-8
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloctanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and peptide fragments, which are essential in the synthesis of larger proteins and biologically active molecules .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that fluorene-derived compounds exhibit significant anticancer properties. For instance, studies indicate that the incorporation of the fluorene moiety enhances the compound's ability to induce apoptosis in various cancer cell lines. The unique structural features of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid contribute to its selectivity and efficacy against specific cancer types.

Case Study: Apoptosis Induction
A study published in RSC Advances highlighted the compound's ability to induce apoptosis through the activation of caspase pathways in breast cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death rates .

Peptide Synthesis

Protecting Group in Solid Phase Peptide Synthesis (SPPS)
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in peptide synthesis due to its stability and ease of removal. The application of this compound as an Fmoc-protected amino acid facilitates the synthesis of complex peptides with high purity.

Data Table: Comparison of Protecting Groups

Protecting GroupStabilityCleavage ConditionsTypical Applications
FmocHighBase (e.g., piperidine)SPPS, peptide synthesis
BocModerateAcid (e.g., TFA)Solution-phase synthesis
ZLowAcid (e.g., TFA)Limited applications

Bioconjugation

Targeted Drug Delivery
The unique structure of this compound allows for conjugation with various biomolecules, enhancing targeted drug delivery systems. Its lipophilic nature improves membrane permeability, making it suitable for delivering therapeutics directly to target cells.

Case Study: Conjugation with Antibody Fragments
A study demonstrated that conjugating this amino acid with antibody fragments resulted in enhanced therapeutic efficacy against tumor cells. The conjugate showed improved binding affinity and specificity compared to unconjugated antibodies, highlighting the potential for developing targeted therapies .

Research indicates that this compound exhibits a range of biological activities:

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced cytokine levels
Enzyme inhibitionInhibition of metabolic enzymes

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during the synthesis process. The protected amino acid can then be selectively deprotected under basic conditions, allowing for the formation of peptide bonds with other amino acids .

Comparison with Similar Compounds

Chain Length and Hydrophobicity

The octanoic acid backbone of the target compound confers greater hydrophobicity compared to shorter-chain analogs like Fmoc-β³-Et-OH (5C) or phenylpropanoic acid derivatives (3C). This property may enhance membrane permeability in bioactive peptides but could reduce aqueous solubility, necessitating optimization in formulation .

Steric Effects

The β-methyl branch introduces steric constraints absent in linear analogs (e.g., Fmoc-β³-Et-OH).

Functional Group Versatility

Unlike photo-crosslinking variants (e.g., diazirine-modified hexanoic acid ), the target compound lacks reactive moieties, limiting its utility in covalent binding studies. However, its simplicity makes it a candidate for foundational studies on steric and hydrophobic effects in peptide design.

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid, also known as Fmoc-amino acid derivatives, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H29NO4
  • Molecular Weight : 369.46 g/mol
  • CAS Number : 247217-28-3

The compound contains a hydrophobic fluorenyl group that enhances its interaction with biological membranes, potentially affecting its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The Fmoc group can influence enzyme-substrate interactions, potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the fluorenyl group allows the compound to integrate into lipid membranes, which may alter membrane dynamics and cellular signaling.
  • Modulation of Protein Synthesis : As an amino acid derivative, it may play a role in peptide synthesis and protein folding processes.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Studies have shown that certain Fmoc derivatives possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation in cellular models.
  • Cytotoxicity : There is evidence suggesting cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial activity of Fmoc derivatives against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential use as an antimicrobial agent.
  • Anti-inflammatory Research :
    In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting that it may modulate inflammatory responses effectively.
  • Cytotoxicity Assay :
    An investigation into the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis at IC50 values ranging from 20 to 30 µM. This suggests its potential as a lead compound for further development in oncology.

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